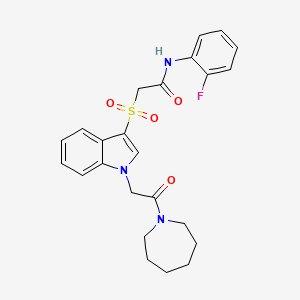

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide

Description

Historical Context of Indole-Sulfonamide Research

Indole-sulfonamide derivatives have been a cornerstone of medicinal chemistry since the mid-20th century, with their bioactivity profiles spanning enzyme inhibition, anticancer, and antimicrobial effects. The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, provides a versatile scaffold for chemical modifications. Early work by researchers such as Supuran et al. highlighted the role of sulfonamide groups at the 3-position of indole in selectively inhibiting carbonic anhydrase isoforms. For instance, derivative 6l from the indole-3-sulfonamide series exhibited a K~i~ value of 7.7 µM against human carbonic anhydrase II (hCA II), underscoring the pharmacophoric importance of this substitution pattern.

Later studies expanded the therapeutic scope of indole-sulfonamides to oncology. A 2021 investigation of 44 indole-sulfonamide derivatives revealed potent cytotoxicity against leukemia (MOLT-3) and hepatic (HepG2) cancer cell lines, with hydroxyl-bearing bisindoles like compound 30 showing IC~50~ values below 10 µM. Structural analyses identified electron-withdrawing groups (e.g., -CF~3~, -NO~2~) at the indole’s 5-position as critical for enhancing antiproliferative activity through interactions with kinase domains. These findings established indole-sulfonamides as privileged scaffolds for targeting enzymatically driven malignancies.

Table 1: Key Indole-Sulfonamide Derivatives and Their Bioactivities

Therapeutic Relevance of Azepane-Containing Compounds

Azepane, a seven-membered saturated nitrogen heterocycle, has emerged as a critical pharmacophore due to its conformational flexibility and improved pharmacokinetic properties over smaller rings. The azepane ring’s chair-like conformation enables optimal binding to hydrophobic pockets in enzyme active sites, as demonstrated in MET tyrosine kinase inhibitors. For example, EGF816, an azepane-containing covalent EGFR inhibitor, achieved nanomolar potency against T790M-mutant non-small cell lung cancer cells by leveraging azepane’s ability to stabilize the αC-helix in kinase domains.

Recent synthetic advancements, such as the osmium-catalyzed tethered aminohydroxylation method, have enabled stereoselective access to polyhydroxylated azepanes. These derivatives, exemplified by pentahydroxyazepane iminosugars, mimic carbohydrate structures and inhibit glycosidase enzymes involved in cancer metastasis. The strategic incorporation of azepane into hybrid molecules addresses limitations like metabolic instability while enhancing blood-brain barrier permeability—a property critical for CNS-targeted therapies.

Table 2: Azepane-Based Compounds in Therapeutic Development

Emergence of Indole-Azepane Hybrid Molecules in Medicinal Chemistry

The fusion of indole and azepane pharmacophores represents a paradigm shift in designing multitarget agents. Indole’s planar aromatic system complements azepane’s three-dimensional flexibility, enabling simultaneous interactions with hydrophobic and polar regions of target proteins. Molecular docking studies on analogous hybrids, such as indole-azepane derivatives targeting PI5P4K, reveal dual binding modes: the indole moiety intercalates into ATP-binding pockets, while the azepane ring stabilizes protein loops through van der Waals interactions. This synergy is exemplified in bifendate derivatives bearing dibenzoazepine scaffolds, which inhibit P-glycoprotein-mediated drug efflux in multidrug-resistant cancers.

The specific integration of a 2-(azepan-1-yl)-2-oxoethyl group at the indole’s 1-position in the target compound introduces a ketone spacer that may enhance conformational dynamics. This structural feature could facilitate adaptive binding to structurally diverse targets such as carbonic anhydrases and tyrosine kinases, as suggested by QSAR models emphasizing the role of polarizability and van der Waals volume in ligand efficacy.

Scientific Rationale for Investigating Sulfonyl-Acetamide Functionalization

Sulfonyl-acetamide groups serve as dual hydrogen-bond donors/acceptors, making them indispensable for targeting enzymes with polar active sites. In carbonic anhydrase inhibition, the sulfonamide moiety coordinates the catalytic zinc ion, while the acetamide’s carbonyl oxygen forms hydrogen bonds with Thr199 and Gln92 residues. The 2-fluorophenyl substituent on the acetamide nitrogen introduces steric and electronic effects that modulate selectivity. Fluorine’s electronegativity enhances binding affinity through dipole interactions, as observed in hCA XII inhibitors where fluorinated aryl groups improved K~i~ values by 3-fold compared to non-fluorinated analogs.

Furthermore, the sulfonyl linker between indole and acetamide spacers extends the molecule’s length, enabling simultaneous engagement with secondary binding pockets. This design principle mirrors the success of hydrazone-containing indole-sulfonamides, where a -NH-N=CH- bridge connected distal pharmacophores to yield sub-10 nM inhibitors of tumor-associated hCA IX and XII.

Current Research Landscape and Knowledge Gaps

While indole-sulfonamides and azepane derivatives have been extensively studied individually, their hybridization remains underexplored. Current literature identifies three critical gaps:

- Target Selectivity : Most indole-sulfonamides exhibit off-target inhibition of ubiquitous isoforms like hCA I/II. The azepane moiety’s bulk may mitigate this by sterically blocking interactions with non-targeted enzymes.

- Synthetic Complexity : Stereoselective synthesis of azepane-indole hybrids requires innovative methodologies beyond traditional cyclization routes. The target compound’s 2-oxoethyl spacer presents challenges in regioselective functionalization.

- Mechanistic Unclearance : No studies have yet elucidated whether indole-azepane hybrids act via cooperative binding to single targets or through polypharmacological mechanisms.

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4S/c25-19-10-4-5-11-20(19)26-23(29)17-33(31,32)22-15-28(21-12-6-3-9-18(21)22)16-24(30)27-13-7-1-2-8-14-27/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBRKTQHTYHNHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution, where an azepane derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with N-(2-fluorophenyl)acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azepane ring and the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the sulfonyl group can yield sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as:

- Anticancer Agent : Studies suggest that it may interact with specific enzymes and receptors involved in cancer progression, potentially leading to the modulation of signaling pathways related to cell growth and apoptosis .

- Anti-inflammatory Activity : The sulfonamide group may contribute to its efficacy in reducing inflammation by inhibiting relevant biological pathways.

- Antimicrobial Properties : Similar compounds have shown promise against various microbial strains, indicating that this compound could also possess such activity .

Research indicates that the compound's biological activity is linked to its ability to modulate enzyme activity and interact with various biological targets:

- Mechanism of Action : The indole structure facilitates binding to protein sites due to its planar conformation, while the azepane ring enhances its interaction with biological systems .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- In Vitro Studies : Research conducted by the National Cancer Institute demonstrated significant antitumor activity against various human cancer cell lines, suggesting a promising therapeutic profile for further development .

- Drug-Like Properties : Evaluations using SwissADME tools indicate favorable drug-like properties, which are essential for considering this compound in drug development pipelines .

Mechanism of Action

The mechanism by which 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Acetamide Group

The 2-fluorophenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

- N-(4-Chlorophenyl) analog : Replacing the 2-fluorophenyl group with a 4-chlorophenyl moiety (as in 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfanyl)-N-(4-chlorophenyl)acetamide) alters electronic properties and steric interactions. The chloro group’s stronger electron-withdrawing nature may enhance binding to hydrophobic pockets .

Table 1: Comparison of Aryl Substituents

Variations in the Sulfur-Containing Group

The sulfonyl (-SO₂-) group in the target compound contrasts with sulfanyl (-S-) analogs:

- Sulfonyl vs. For example, 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfanyl)-N-(4-chlorophenyl)acetamide () may exhibit reduced metabolic stability compared to the sulfonyl variant due to sulfur oxidation susceptibility .

Indole Core Modifications

- Adamantane-Substituted Indole : In N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (), the bulky adamantane group replaces the azepane-oxoethyl chain. This modification significantly increases steric hindrance, likely affecting binding kinetics and selectivity .

- Dual Indole Systems : Compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-(1H-indol-3-yl)-N-(pyridin-4-yl)acetamide () incorporate two indole moieties, which may enhance π-π stacking interactions but reduce solubility .

Structural and Analytical Characterization

All compounds discussed were characterized using:

- NMR Spectroscopy : 1H, 13C, and 19F NMR confirmed substituent positions and purity .

- Mass Spectrometry : ESI-MS validated molecular weights (e.g., 467.58 for the target compound) .

- X-ray Crystallography : Used for analogs like (S)-(-)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide to resolve stereochemistry and packing interactions .

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including an indole moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 576.71 g/mol. The presence of the azepane ring and the fluorophenyl group contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C31H36N4O5S |

| Molecular Weight | 576.71 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulator of signal transduction pathways. Specifically, it is believed to interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction .

Molecular Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Receptor Modulation : It could modulate GPCRs, influencing downstream signaling cascades that affect physiological responses.

Biological Activity

Research indicates that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide exhibit various biological activities, including:

- Anticancer Activity : By inhibiting specific pathways involved in tumor growth.

- Anti-inflammatory Effects : Modulating immune responses through receptor interaction.

Case Studies

- Antitumor Activity :

- Anti-inflammatory Properties :

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Basic Research Question

Methodological Answer:

The synthesis can be optimized using carbodiimide-mediated coupling (e.g., EDC·HCl) to form the acetamide bond, as demonstrated in analogous sulfonamide-acetamide syntheses . Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of the indole-sulfonyl precursor to 2-fluoroaniline derivative to ensure complete reaction.

- Solvent Selection: Dichloromethane or DMF under reflux (4–6 hours) with triethylamine as a base to neutralize HCl byproducts .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect sulfonyl (1150–1350 cm⁻¹) and amide (1650–1750 cm⁻¹) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ expected at m/z ~500–520) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Methodological Answer:

- Modification Targets:

- Assays:

What computational methods are suitable for predicting this compound’s biological targets?

Advanced Research Question

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2, kinases) based on the indole-sulfonamide scaffold .

- DFT Calculations: Gaussian 16 to optimize geometry and calculate electrostatic potential maps for reactivity prediction .

- MD Simulations: GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

How should researchers address conformational heterogeneity observed in crystallography studies?

Advanced Research Question

Methodological Answer:

- X-ray Crystallography: Resolve multiple conformers (e.g., azepane ring puckering) using high-resolution data (≤1.0 Å). Refine with SHELXL .

- Hydrogen Bonding Analysis: Identify key interactions (e.g., N–H⋯O=S) stabilizing specific conformers .

- Polymorph Screening: Recrystallize from solvents like acetonitrile or THF to isolate dominant forms .

What in vitro assays are recommended for evaluating metabolic stability?

Advanced Research Question

Methodological Answer:

- Microsomal Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate t₁/₂ .

- CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess IC₅₀ values .

- Plasma Protein Binding: Equilibrium dialysis to determine free fraction (%) .

How can conflicting spectroscopic data between experimental and theoretical results be resolved?

Advanced Research Question

Methodological Answer:

- Basis Set Optimization: Re-run DFT calculations (e.g., B3LYP/6-311+G(d,p)) with solvent effects (PCM model) .

- Vibrational Assignments: Compare experimental IR peaks with scaled theoretical frequencies (scaling factor ~0.96–0.98) .

- NMR Chemical Shift Prediction: Use ACD/Labs or MestReNova with corrections for solvent and pH .

What safety protocols are critical for handling this compound?

Basic Research Question

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles due to potential irritancy (similar to acetamide derivatives) .

- Ventilation: Use a fume hood during synthesis to avoid inhalation of fine powders .

- Waste Disposal: Neutralize with 10% NaOH before disposal in halogenated waste containers .

How can researchers validate analytical methods for purity assessment?

Basic Research Question

Methodological Answer:

- HPLC Method Validation:

What strategies are effective for resolving low yields in large-scale synthesis?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.